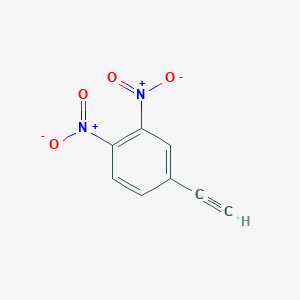

4-Ethynyl-1,2-dinitrobenzene

Description

4-Ethynyl-1,2-dinitrobenzene (CAS 58297-33-9) is a nitroaromatic compound with the molecular formula C₈H₄N₂O₄ and a molecular weight of 192.128 g/mol . Its structure consists of a benzene ring substituted with two nitro groups at the 1- and 2-positions and an ethynyl (-C≡CH) group at the 4-position. The nitro groups are strong electron-withdrawing substituents, rendering the aromatic ring highly electron-deficient. The ethynyl group, due to its sp-hybridized carbon, contributes moderate electron-withdrawing effects and enables participation in reactions such as Sonogashira coupling or cycloadditions. This combination of functional groups makes the compound valuable in materials science, particularly for synthesizing conjugated polymers or heterocyclic frameworks .

Properties

CAS No. |

58297-33-9 |

|---|---|

Molecular Formula |

C8H4N2O4 |

Molecular Weight |

192.13 g/mol |

IUPAC Name |

4-ethynyl-1,2-dinitrobenzene |

InChI |

InChI=1S/C8H4N2O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h1,3-5H |

InChI Key |

PCTQESXTJXZFQK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethynyl-1,2-dinitrobenzene with structurally related nitroaromatic compounds:

Key Comparative Insights:

Reactivity :

- 4-Ethynyl-1,2-dinitrobenzene : The ethynyl group enables cross-coupling reactions (e.g., with aryl halides), while nitro groups facilitate electrophilic substitution or reduction to amines.

- 4-Chloro-/Bromo-1,2-dinitrobenzene : Halogen substituents allow nucleophilic aromatic substitution (SNAr), making them precursors for heterocycles or pharmaceuticals .

- 4,5-Difluoro-1,2-dinitrobenzene : Fluorine atoms are displaced first in SNAr reactions, followed by nitro groups, enabling iterative synthesis of complex heterocycles .

Electronic Effects :

- Nitro groups dominate the electronic profile, creating an electron-deficient ring. Ethynyl and halogen substituents further withdraw electron density, while methyl (in 3,4-DNT) donates weakly, altering regioselectivity in reactions .

Applications: 4-Ethynyl-1,2-dinitrobenzene: Used in conjugated materials for organic electronics due to its rigid, planar structure . 4,5-Difluoro-1,2-dinitrobenzene: Key building block for phenoxazines and phenothiazines, which are used in optoelectronics . 3,4-DNT: Primarily employed in explosives but restricted due to toxicity .

Hazards: All nitroaromatics pose explosion risks under heat or shock. 4-Bromo-1,2-dinitrobenzene is particularly unstable above 59°C . Toxicity varies, with 3,4-DNT being carcinogenic and 4-chloro derivatives causing skin irritation .

Research Findings

- Synthetic Utility : 4-Ethynyl-1,2-dinitrobenzene’s ethynyl group has been leveraged in click chemistry to create triazole-linked polymers with enhanced thermal stability .

- Comparative Reactivity: In SNAr reactions, 4,5-difluoro-1,2-dinitrobenzene achieves higher yields (82% for methylated phenoxazine) compared to 4-chloro derivatives (32% for phenoxazine) due to fluorine’s superior leaving-group ability .

- Safety : Transport restrictions under 49 CFR 172.101 apply to nitroaromatics like 4-bromo-1,2-dinitrobenzene, emphasizing the need for rigorous handling protocols .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Ethynyl-1,2-dinitrobenzene in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential nitration and ethynylation steps. For nitration, use controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Ethynylation can be achieved via Sonogashira coupling using a palladium catalyst, with strict inert atmosphere protocols (Schlenk techniques) to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol ensures purity. Characterization requires ¹H/¹³C NMR, FTIR (to confirm nitro and ethynyl groups), and elemental analysis .

Q. How should researchers handle and store 4-Ethynyl-1,2-dinitrobenzene to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation of the ethynyl group. Use amber glass vials to avoid light-induced reactions. Handling should involve personal protective equipment (nitrile gloves, safety goggles) and fume hoods to minimize inhalation risks .

Q. What spectroscopic techniques are essential for characterizing 4-Ethynyl-1,2-dinitrobenzene?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ethynyl proton (δ 2.5–3.5 ppm).

- FTIR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).

- Elemental Analysis : Validate molecular formula (C₈H₅N₂O₄) with <1% deviation .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the reaction kinetics of 4-Ethynyl-1,2-dinitrobenzene with nucleophiles?

- Methodological Answer : Design comparative kinetic assays in solvents of varying polarity (e.g., DMSO vs. THF). Use UV-Vis spectroscopy to monitor nucleophilic attack on the nitro group. For example, reactions with amines (e.g., piperidine) follow pseudo-first-order kinetics. Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

| Solvent | Dielectric Constant (ε) | Rate Constant (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 2.1 × 10⁻³ |

| THF | 7.6 | 5.8 × 10⁻⁴ |

| Table 1: Example kinetic data for amine reactions in different solvents . |

Q. What strategies resolve contradictions in spectroscopic data for nitro-ethynyl derivatives?

- Methodological Answer : Discrepancies in NMR/FTIR data may arise from tautomerism or impurities. Validate purity via HPLC (C18 column, acetonitrile/water gradient). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign signals. Cross-reference with computational models (DFT calculations for vibrational frequencies) .

Q. How can 4-Ethynyl-1,2-dinitrobenzene be functionalized for applications in coordination chemistry?

- Methodological Answer : The ethynyl group enables metal coordination via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). For spin-crossover complexes, react with iron(II) acetate under argon, followed by ligand substitution with pyridine derivatives. Monitor magnetic susceptibility via SQUID magnetometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for 4-Ethynyl-1,2-dinitrobenzene derivatives?

- Methodological Answer : Contradictions often stem from trace moisture or oxygen. Replicate reactions under rigorously anhydrous/inert conditions (e.g., glovebox). Use statistical validation (triplicate runs, ANOVA) to assess reproducibility. Compare with literature protocols that specify exact stoichiometry and catalyst aging .

Applications in Materials Science

Q. What methodologies enable the integration of 4-Ethynyl-1,2-dinitrobenzene into π-conjugated polymers?

- Methodological Answer : Electropolymerize the compound with thiophene derivatives using cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference). Characterize conductivity via four-point probe measurements. Optimize doping levels using Raman spectroscopy to assess π-electron delocalization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.